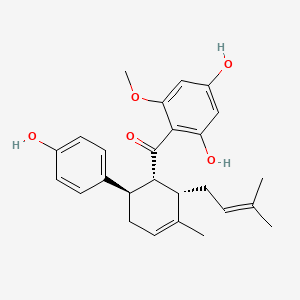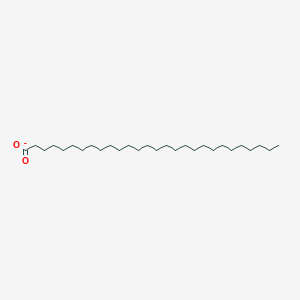
Octacosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octacosanoate is a straight-chain saturated fatty acid anion and the conjugate base of octacosanoic acid (montanic acid), arising from deprotonation of the carboxy group. It is a straight-chain saturated fatty acid anion, a fatty acid anion 28:0 and an ultra-long-chain fatty acid anion. It is a conjugate base of an octacosanoic acid.
Applications De Recherche Scientifique
Antiangiogenic Properties : Octacosanol isolated from Tinospora cordifolia exhibited antiangiogenic effects, inhibiting endothelial and tumor cell proliferation, neovascularization, and secretion of vascular endothelial growth factor, potentially impacting tumor growth and metastasis (Thippeswamy, Sheela, & Salimath, 2008).
Material Science Applications : Sodium octacosanoate has been used as a nucleating agent in thermoplastic polyurethanes, impacting their crystallization behavior. The addition of sodium octacosanoate to thermoplastic polyurethanes was shown to enhance the rate and temperature of crystallization (Freitag, Riegel, Pezzin, Costa, & Amico, 2011).
Metabolism Research : Studies have been conducted on the metabolism of octacosanol, revealing its conversion to octacosanoic acid and its involvement in fatty acid metabolism via beta-oxidation (Menéndez, Marrero, Más, Fernández, González, & Gonzalez, 2005).
Anti-Inflammatory Effects : Octacosanol has demonstrated significant anti-inflammatory effects in various models, including a dextran sulfate sodium-induced ulcerative colitis model in mice and lipopolysaccharide-stimulated mouse macrophage cells. These effects are linked to the downregulation of pro-inflammatory cytokines and blocking of MAPK/NF-κB/AP-1 signaling pathways (Guo, Lin, Li, Nie, Wang, Shi, Xu, Hu, Guo, & Luo, 2017).
Antinociceptive Properties : Octacosanol from Sabicea grisea has shown antinociceptive and anti-inflammatory effects in mouse models, suggesting its potential for pharmacological control of pain and inflammation (Oliveira, Conserva, de Souza Ferro, de Almeida Brito, Lemos, & Barreto, 2012).
Exercise-Induced Fatigue Mitigation : Dietary supplementation of octacosanol in mice has been shown to improve exercise-induced fatigue, likely through the regulation of certain genes related to muscle function and energy metabolism (Zhou, Cao, Wu, Luo, Guo, Han, Huang, Hu, Bai, Luo, & Lin, 2021).
Neuroprotective Effects : Research indicates that octacosanol may have protective effects against Parkinson's disease, possibly by modulating neurotrophic factors and their signaling pathways (Wang, Liu, Wang, Yang, Zhu, & Zuo, 2010).
Gut Health : Octacosanol has been found to modulate gut bacteria and protect the intestinal barrier in mice with ulcerative colitis, potentially offering benefits as a food supplement for alleviating this condition (Miao, Lu, Zhou, Chang, Xu, & Zhu, 2022).
Solubility Research : Studies on the solubility of octacosanol in organic solvents provide valuable information for its extraction and application in pharmaceutical formulations (Cuevas, Crevelin, Moraes, Oliveira, Rodrigues, & Meirelles, 2017).
Pharmacological Research : A new triterpenoid bearing octacosanoate isolated from Clerodendrum philippinum showed potential for anti-inflammatory applications (Yue, Feng, & Xu, 2015).
Propriétés
Nom du produit |
Octacosanoate |
|---|---|
Formule moléculaire |
C28H55O2- |
Poids moléculaire |
423.7 g/mol |
Nom IUPAC |
octacosanoate |
InChI |
InChI=1S/C28H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h2-27H2,1H3,(H,29,30)/p-1 |
Clé InChI |
UTOPWMOLSKOLTQ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



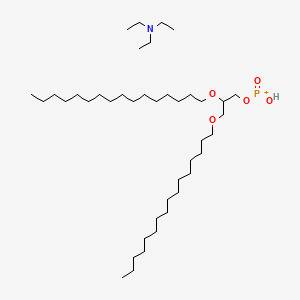
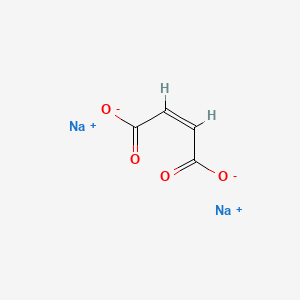
![2-(4-Nitrophenoxy)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone](/img/structure/B1238017.png)
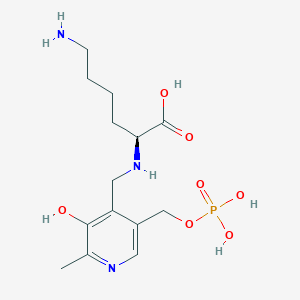

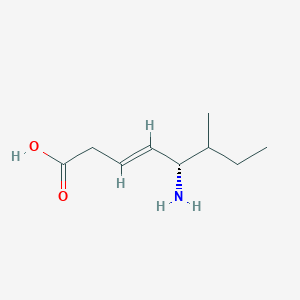
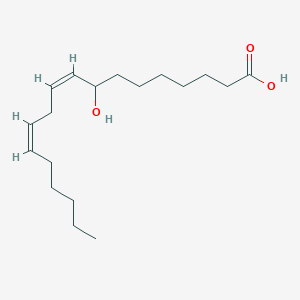



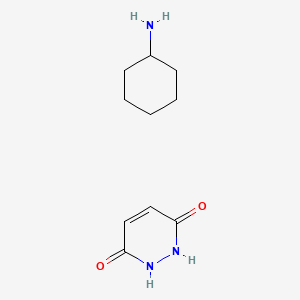
![(2R,3R)-2,3-Dihydroxybutanedioic acid;2-[(E)-2-phenylethenyl]-4,5-dihydro-1H-imidazole](/img/structure/B1238037.png)
![2-[[[(Z)-4-aminobut-2-enyl]-methyl-amino]methyl]-5-(6-aminopurin-9-yl)tetrahydrofuran-3,4-diol](/img/structure/B1238038.png)
